(1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol is a chemical compound that belongs to the class of benzothiazole derivatives. This compound features a benzothiazole moiety, which is a fused bicyclic structure comprising a benzene ring and a thiazole ring. Benzothiazoles are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
(1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol is synthesized from 2-aminobenzothiazole, a precursor that undergoes various chemical transformations to yield the final product. It is classified under organic compounds, specifically as an alcohol due to the presence of a hydroxyl (-OH) group. The compound can be further categorized as a chiral molecule, which means it has non-superimposable mirror images due to the presence of a stereocenter.
The synthesis of (1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol typically involves the reaction of 2-aminobenzothiazole with an appropriate chiral epoxide under basic conditions. The following steps outline the general synthetic pathway:
The reaction conditions typically require controlled temperatures and pH levels to ensure optimal yields. The use of chiral epoxides is crucial for imparting chirality to the final product, making it suitable for applications in pharmaceuticals where stereochemistry can affect biological activity.
The molecular formula for (1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol is C9H10N2OS, and its molar mass is approximately 194.25 g/mol. The compound's stereochemistry at the carbon atom adjacent to the hydroxyl group contributes to its unique properties.
(1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol can undergo several chemical reactions due to its functional groups:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds such as ketones or aldehydes.
Reduction: The benzothiazole ring can be reduced under specific conditions, potentially altering its electronic properties.
Substitution: The compound may also participate in nucleophilic substitution reactions at the benzothiazole ring, where nucleophiles like amines or thiols could replace hydrogen atoms on the ring.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The conditions must be carefully controlled to prevent degradation of the benzothiazole moiety.
The mechanism of action for (1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol involves its interaction with specific biological targets. Research indicates that this compound may inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its potential antimicrobial and anticancer activities.
Studies have shown that benzothiazole derivatives can modulate various biological processes by interacting with proteins involved in cell proliferation and apoptosis. This interaction may lead to observed therapeutic effects in preclinical studies.
(1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol typically appears as a white crystalline solid. Its melting point is reported between 120°C and 130°C, which indicates good thermal stability for handling in laboratory settings.
The compound is soluble in polar solvents such as ethanol and dimethyl sulfoxide but may exhibit limited solubility in non-polar solvents. Its reactivity profile allows it to participate in various chemical transformations while maintaining stability under standard laboratory conditions.
(1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol has several scientific applications:
Medicinal Chemistry: Due to its potential antimicrobial and anticancer properties, it is being investigated for use in drug development.
Chemical Research: It serves as a valuable building block for synthesizing more complex molecules in organic chemistry.
Material Science: The unique properties of benzothiazole derivatives make them suitable for developing materials with specific optical or electronic characteristics.
Racemic mixtures of 1-(1,3-benzothiazol-2-yl)ethan-1-ol can be separated into enantiomers using diastereomeric salt formation. This classical resolution technique employs enantiopure chiral acids to form crystallizable diastereomeric salts with the racemic alcohol. Common resolving agents include (S)-mandelic acid or tartaric acid derivatives, which selectively bind to one enantiomer due to differential non-covalent interactions (hydrogen bonding, π-stacking) within the crystalline lattice [3]. The less soluble diastereomeric salt precipitates, while the other enantiomer remains in solution. After filtration, the salt is treated with a base (e.g., sodium hydroxide) to liberate the target (1R)-enantiomer with high enantiomeric excess (ee >98%) [3] [7].
Spontaneous resolution is applicable to racemates forming conglomerate crystals. Though rare (<10% of organic compounds), supersaturated solutions of the racemic alcohol can be seeded with enantiopure (1R)-crystals, inducing selective crystallization. This technique avoids derivatizing agents but requires precise control of crystallization kinetics and temperature cycles to prevent secondary nucleation of the undesired enantiomer [7].
Table 1: Resolving Agents for Diastereomeric Salt Formation of 1-(1,3-Benzothiazol-2-yl)ethan-1-ol
Resolving Agent | Solvent System | Diastereomeric Salt Yield | ee of (1R)-Isomer |
---|---|---|---|
(S)-Mandelic acid | Toluene/Methanol (3:1) | 42% | >99% |
L-(+)-Tartaric acid | Ethyl acetate | 38% | 98% |
D-DBTA* | Acetone/Water | 45% | 97% |
*D-DBTA: Di-p-toluoyl-D-tartaric acid [3] [7].
Limitations include inherent 50% maximum yield per cycle and the need for racemization/recycling of the undesired enantiomer. Industrial implementations often integrate Resolution-Racemization-Recycle (RRR) protocols to elevate theoretical yield to >80% [3].
The prochiral ketone 1-(1,3-benzothiazol-2-yl)ethan-1-one serves as the primary precursor for enantioselective reduction. Catalytic asymmetric hydrogenation using chiral transition-metal complexes achieves high stereoselectivity:
Table 2: Catalytic Systems for Asymmetric Reduction of 1-(1,3-Benzothiazol-2-yl)ethan-1-one
Catalyst | Conditions | ee (%) | Conversion | TON |
---|---|---|---|---|
Ru-(S)-BINAP/DMAP | 80°C, 100 bar H₂, MeOH | 96 | >99% | 500 |
Ir-(S,S)-f-Binaphane | 25°C, 10 bar H₂, THF | 94 | 98% | 1,200 |
CBS oxazaborolidine | BH₃·THF, -20°C, toluene | 89 | 95% | 20 |
Organocatalytic reduction employs chiral oxazaborolidines (CBS catalysts). (S)-CBS (2-methyl-CBS) with borane dimethylsulfide achieves 89% ee via a six-membered transition state where borane coordinates to the oxazaborolidine nitrogen, directing hydride transfer to the ketone’s re face [7]. Solvent polarity critically influences selectivity: non-polar toluene outperforms THF by minimizing catalyst aggregation.
Whole-cell biocatalysts and isolated enzymes enable asymmetric reduction under mild conditions. Ketoreductases (KREDs) from Lactobacillus kefir or engineered Escherichia coli strains selectively reduce the prochiral ketone to (1R)-alcohol using cofactors (NADPH/NADH). Cofactor regeneration is achieved via glucose dehydrogenase (GDH) or isopropanol oxidation [3]. Key advantages include:
Dehydrogenase-mediated dynamic kinetic resolution (DKR) combines in situ racemization of the undesired (S)-alcohol with stereoselective oxidation. A racemase enzyme epimerizes the (S)-alcohol back to the ketone, while an (R)-selective dehydrogenase reduces it to the target enantiomer. This tandem process achieves yields >90% and ee >99% [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1